molecular formula C16H18F3NO3S2 B2821422 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2097868-64-7

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2821422
CAS No.: 2097868-64-7
M. Wt: 393.44
InChI Key: GIGMCSNIXAKUGF-UHFFFAOYSA-N
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Description

The compound “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide” is an organic molecule that contains a thiophene ring, a trifluoromethyl group, and a methanesulfonamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a carbon atom attached to three fluorine atoms. Methanesulfonamide is a functional group that contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms, one of which is bonded to a nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, trifluoromethyl group, and methanesulfonamide group would each contribute to the overall structure. The presence of these groups could also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The thiophene ring might undergo electrophilic aromatic substitution reactions. The trifluoromethyl group is generally considered to be inert, but under certain conditions, it might participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar methanesulfonamide group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related methanesulfonamides has explored their synthesis and fundamental chemical properties. For instance, Connors et al. (1991) investigated the synthesis of (4-methanesulfonamidophenoxy)propanolamines, examining their potential as Class III antiarrhythmic agents due to their ability to block potassium channels, which could prolong the cardiac action potential duration without affecting muscle conduction velocity (Connors et al., 1991). Similarly, studies on sulfonamide derivatives by Dey et al. (2015) have provided insights into the structural implications of substituent variations on supramolecular assemblies, elucidating the role of intermolecular interactions through Hirshfeld surface analyses (Dey et al., 2015).

Pharmaceutical Applications

In the context of pharmaceutical applications, the properties of related sulfonamides have been explored for their medicinal potential. For example, Álvarez-Lueje et al. (1997) examined the voltammetric behavior of nimesulide, a compound structurally similar to the one , highlighting its analytical applications for dosage determination in pharmaceuticals (Álvarez-Lueje et al., 1997).

Analytical and Biochemical Studies

Analytical and biochemical applications have also been a focus, with Gérard-Monnier et al. (1998) discussing a colorimetric assay for lipid peroxidation using methanesulfonamide derivatives. This technique allows for the measurement of malondialdehyde and 4-hydroxyalkenals, providing a tool for the assessment of oxidative stress and cellular damage (Gérard-Monnier et al., 1998).

Materials Science and Catalysis

The compound's relevance extends to materials science and catalysis, as evidenced by Ohkuma et al. (2007), who reported on the asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by a sulfonamide-based Ir(III) complex. This research contributes to the development of enantioselective synthesis processes for producing chiral molecules, which are crucial in the pharmaceutical industry (Ohkuma et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3S2/c1-15(21,8-13-6-7-24-9-13)11-20-25(22,23)10-12-2-4-14(5-3-12)16(17,18)19/h2-7,9,20-21H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGMCSNIXAKUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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